molecular formula C18H19ClN2O4S B3575056 ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3575056
M. Wt: 394.9 g/mol
InChI Key: SMRHSZGTYQRMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C₁₆H₁₇ClN₂O₄S This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including an ethyl ester, an acetamido group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride and an amine.

    Chlorination of the Aromatic Ring: The chlorinated aromatic ring is synthesized through a halogenation reaction using chlorine or a chlorinating agent.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[(4-CHLOROPHENYL)CARBONYL]AMINO-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with an additional chlorinated aromatic ring.

    ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENE CARBOXYLATE: Similar structure but with a different substituent on the thiophene ring.

Properties

IUPAC Name

ethyl 2-acetamido-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-5-25-18(24)14-10(3)15(26-17(14)20-11(4)22)16(23)21-13-8-6-7-12(19)9(13)2/h6-8H,5H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRHSZGTYQRMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
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Reactant of Route 5
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

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